molecular formula C10H8N2O2 B1300925 3-(2-Nitrovinyl)-1H-indole CAS No. 3156-51-2

3-(2-Nitrovinyl)-1H-indole

Cat. No. B1300925
CAS RN: 3156-51-2
M. Wt: 188.18 g/mol
InChI Key: IPASVEYYTNTJTM-AATRIKPKSA-N
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Description

3-(2-Nitrovinyl)-1H-indole is a chemical compound with the linear formula C10H8N2O2 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of indole derivatives bearing a 2-nitroethyl group and polar azole moiety has been developed. This method involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles followed by cyclocondensation with hydrazine or hydroxylamine to furnish a pyrazole or isoxazole ring .


Molecular Structure Analysis

The molecular structure of 3-(2-Nitrovinyl)-1H-indole consists of a linear formula C10H8N2O2 . The average mass is 192.964 Da and the monoisotopic mass is 193.054642 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-(2-Nitrovinyl)-1H-indole include the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles . This reaction proceeds quickly and smoothly under the conditions of microwave activation .

Scientific Research Applications

Synthetic Approach Toward Indole Derivatives

A synthetic approach toward indole derivatives bearing 2-nitroethyl group and polar azole moiety has been developed . This method involves conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole ring . This method allows for the creation of a wide range of indole derivatives, expanding the possibilities for further research and application.

Development of Biologically Active Molecules

The indole fragment is incorporated in a wide range of natural products and is considered as one of the most privileged structural scaffolds for designing synthetic biologically active molecules . Therefore, the development of efficient and selective synthetic methods for obtaining indoles applicable in modern drug discovery and medicinal chemistry is of high importance .

Anticancer Activity

Recently, unique non-apoptotic anticancer activity of novel indole-based molecules against several drug-resistant cancer lines has been reported . These compounds were efficiently constructed in a single synthetic operation involving polyphosphoric acid (PPA)-assisted nucleophilic addition of indoles to nitroalkenes followed by in situ rearrangement of the resulting intermediates .

Overcoming Bioavailability Issues

Increased lipophilicity and therefore decreased solubility in aqueous medium of the investigated compounds severely hamper their bioavailability . To overcome this restriction, an alternative synthetic approach that allows to introduce a heterocyclic substituent at C-1 atom of 2-nitroethyl group in compounds was proposed .

Pharmaceutical Research

One of the primary domains where tryptamine has proven indispensable is in the pharmaceutical sector . The versatile structure and biological relevance of tryptamine have opened the doors to a plethora of applications, both in the realms of research and medicine .

Anti-fungal Activity

There is also research indicating the potential anti-fungal activity of 3-(2′-nitrovinyl)indoles . This suggests that this compound could be used in the development of new antifungal treatments .

Mechanism of Action

Target of Action

Similar compounds, such as nitrovinylfurans, have been shown to have direct reactivity against thiol groups

Mode of Action

It is known that similar compounds can undergo michael addition reactions . In these reactions, nucleophiles, generated in the presence of a base from CH acids, add to the nitrovinyl group of the indole . This could potentially lead to changes in the structure and function of target proteins, but more research is needed to confirm this.

Pharmacokinetics

It is known that similar compounds have issues with bioavailability due to their lipophilicity and low solubility in aqueous media . Therefore, it is possible that 3-(2-Nitrovinyl)-1H-indole may have similar issues.

Action Environment

The action of 3-(2-Nitrovinyl)-1H-indole could potentially be influenced by various environmental factors. For example, the presence of other compounds with reactive groups could compete with 3-(2-Nitrovinyl)-1H-indole for reaction with target proteins. Additionally, factors such as pH and temperature could potentially affect the rate of the Michael addition reactions that 3-(2-Nitrovinyl)-1H-indole may undergo . More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of 3-(2-Nitrovinyl)-1H-indole.

Future Directions

The future directions for the study and application of 3-(2-Nitrovinyl)-1H-indole could involve further exploration of its synthesis methods and potential applications . The development of efficient and selective synthetic methods for obtaining indoles is of high importance, especially considering their role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPASVEYYTNTJTM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrovinyl)-1H-indole

CAS RN

3156-51-2
Record name 3156-51-2
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Record name 3-(2-Nitrovinyl)indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrovinyl)-1H-indole

Q & A

Q1: What are the key reactions that 3-(2-Nitrovinyl)-1H-indole can undergo?

A1: 3-(2-Nitrovinyl)-1H-indole is a versatile molecule that readily participates in various reactions. A significant reaction is the Michael addition, where nucleophiles can attack the activated double bond of the nitrovinyl group. This reaction is particularly useful for synthesizing aliphatic nitro compounds bearing a heterocyclic substituent []. Another important reaction is its acid-catalyzed condensation with phenols, leading to the formation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones [].

Q2: What are the advantages of using ultrasound activation in reactions involving 3-(2-Nitrovinyl)-1H-indole?

A2: Ultrasound activation offers a green chemistry approach to Michael additions involving 3-(2-Nitrovinyl)-1H-indole []. This method allows reactions to occur under solvent-free conditions, minimizing waste and environmental impact. Additionally, it enables direct synthesis without the need for protecting the indole NH group, simplifying the reaction procedure [].

Q3: What insights does the crystal structure provide about 3-(2-Nitrovinyl)-1H-indole?

A3: Crystallographic analysis of (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole confirmed the planar nature of the indole ring system []. Importantly, the study revealed that the nitrovinyl double bond adopts the E configuration, providing valuable information about the molecule's geometry and potential reactivity [].

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